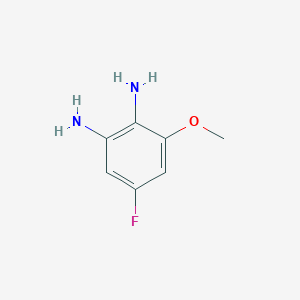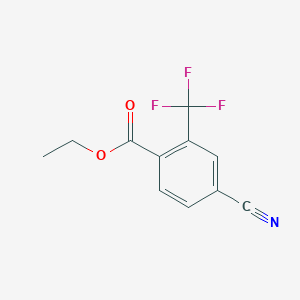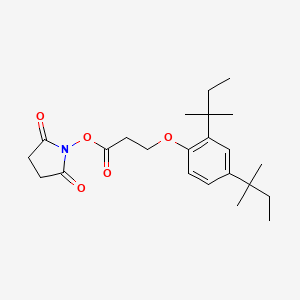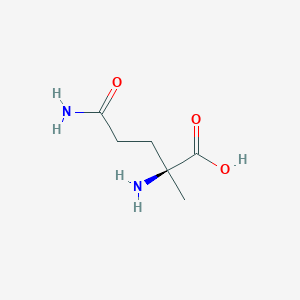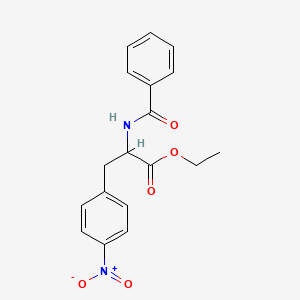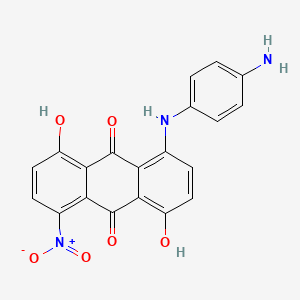![molecular formula C14H10BrNOS B13141716 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that features a bromine atom at the 6th position and a 3-methoxyphenyl group at the 2nd position on a benzo[d]thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminothiophenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminothiophenol with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)benzo[d]thiazole.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products where the bromine atom is replaced by other nucleophiles.
Coupling: Biaryl or diaryl compounds formed through palladium-catalyzed reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the thiazole ring’s known biological activity.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Explored for its potential in drug development, particularly in the design of anticancer and antiviral agents.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-phenylbenzo[d]thiazole: Similar structure but without the methoxy group, which can influence its electronic properties and solubility.
6-Bromo-2-(4-methoxyphenyl)benzo[d]thiazole: The methoxy group is in a different position, potentially altering its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C14H10BrNOS |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
6-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3 |
Clé InChI |
GQGWDUSWVHRCAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(S2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


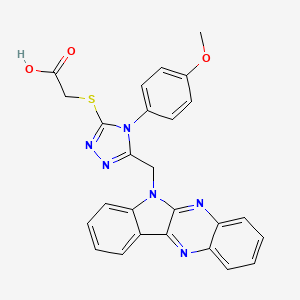


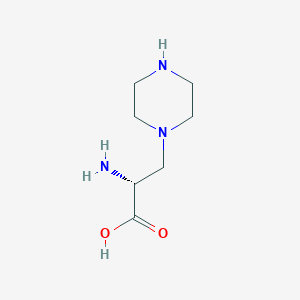
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
